molecular formula C6H11Cl B037953 Chlorocyclohexane-d11 CAS No. 119206-70-1

Chlorocyclohexane-d11

Cat. No.: B037953
CAS No.: 119206-70-1
M. Wt: 129.67 g/mol
InChI Key: UNFUYWDGSFDHCW-KAFHOZLVSA-N
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Description

Chlorocyclohexane-d11 is a deuterium-labeled derivative of chlorocyclohexane. It is a stable isotope compound where the hydrogen atoms in chlorocyclohexane are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which include a higher molecular weight and altered physical and chemical characteristics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorocyclohexane-d11 can be synthesized through the chlorination of cyclohexane-d12. The process involves the radical chlorination of cyclohexane-d12 using sulfuryl chloride as the chlorinating agent. The reaction is initiated by azoisobutyronitrile, which generates radicals that propagate the chlorination process .

Industrial Production Methods: In an industrial setting, this compound is produced by the liquid-phase chlorination of cyclohexane-d12. This process involves the intermittent addition of chlorine gas to cyclohexane-d12 in the presence of a composite catalyst at temperatures ranging from 30 to 80 degrees Celsius .

Chemical Reactions Analysis

Types of Reactions: Chlorocyclohexane-d11 undergoes several types of chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form cyclohexanone-d11 or cyclohexanol-d11 under specific conditions.

    Reduction Reactions: The compound can be reduced to cyclohexane-d11 using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically employed.

Major Products:

    Substitution: Products include various substituted cyclohexane-d11 derivatives.

    Oxidation: Cyclohexanone-d11 and cyclohexanol-d11.

    Reduction: Cyclohexane-d11.

Scientific Research Applications

Chlorocyclohexane-d11 is widely used in scientific research due to its deuterium labeling, which makes it an excellent tracer in various studies. Its applications include:

Mechanism of Action

The mechanism of action of chlorocyclohexane-d11 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. The altered reaction rates can provide insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

Chlorocyclohexane-d11 can be compared with other deuterium-labeled compounds such as:

    Cyclohexane-d12: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    Bromocyclohexane-d11: Contains a bromine atom instead of chlorine, leading to different reactivity and physical properties.

    Cyclohexanone-d11: An oxidized form of cyclohexane-d12, used in different types of chemical reactions.

Uniqueness: this compound is unique due to its combination of deuterium labeling and the presence of a chlorine atom. This combination allows it to be used in a wide range of chemical reactions and scientific studies, providing valuable insights that are not possible with non-deuterated or non-chlorinated compounds .

Properties

IUPAC Name

1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFUYWDGSFDHCW-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Cl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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